molecular formula C11H22N2O2 B6234948 tert-butyl (3R)-3-(2-aminoethyl)pyrrolidine-1-carboxylate CAS No. 1420537-04-7

tert-butyl (3R)-3-(2-aminoethyl)pyrrolidine-1-carboxylate

Cat. No. B6234948
CAS RN: 1420537-04-7
M. Wt: 214.3
InChI Key:
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Description

The tert-butyl group in chemistry and biology is known for its unique reactivity pattern. It’s used in chemical transformations and has relevance in Nature and its implication in biosynthetic and biodegradation pathways .


Synthesis Analysis

Tertiary butyl esters find large applications in synthetic organic chemistry. A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .


Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern, which is used in various chemical transformations . The specific reactions of “tert-butyl (3R)-3-(2-aminoethyl)pyrrolidine-1-carboxylate” would depend on the other functional groups present in the molecule.

Scientific Research Applications

Synthetic Organic Chemistry

tert-Butyl esters: , such as tert-butyl (3R)-3-(2-aminoethyl)pyrrolidine-1-carboxylate, are pivotal in synthetic organic chemistry due to their role in protecting amines. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines during peptide synthesis . This compound can be introduced into various organic molecules using flow microreactor systems, which has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .

Medicinal Chemistry

In medicinal chemistry, the Boc group is used to protect the amine functionality of drug molecules during chemical synthesis. This is crucial in multi-step synthetic processes where selective reactivity is required. The Boc-protected amines can be deprotected under mild acidic conditions, making them a versatile tool in the development of pharmaceuticals .

Biotechnology

The tert-butyl group’s unique reactivity pattern is exploited in biotechnological applications, particularly in the field of biocatalysis. Enzymes can be modified with Boc-protected intermediates to enhance their stability or alter their specificity. This enables the development of enzyme-catalyzed processes that are more efficient and environmentally friendly .

Materials Science

In materials science, Boc-protected amines are used in the synthesis of advanced materials. For example, they can be incorporated into polymers to introduce functionality or improve the material’s properties, such as thermal stability or solubility. The Boc group can be removed post-polymerization to reveal the functional amine, which can then participate in further chemical reactions .

Environmental Science

The tert-butyl group plays a role in environmental science by being part of compounds that are studied for their biodegradability. Understanding the degradation pathways of Boc-protected compounds helps in designing environmentally benign chemicals that can break down more easily in natural settings .

Analytical Chemistry

In analytical chemistry, Boc-protected compounds like tert-butyl (3R)-3-(2-aminoethyl)pyrrolidine-1-carboxylate are used as standards and reagents. Their stability and reactivity make them suitable for use in various analytical techniques, such as chromatography and spectroscopy, to analyze complex biological or environmental samples .

Pharmacology

The Boc group’s ability to protect amines is also significant in pharmacology. It allows for the controlled release of drugs by protecting active amines until they reach the target site within the body. This can be particularly useful in the development of prodrugs or in drug delivery systems where a delayed or targeted release is desired .

Mechanism of Action

The mechanism of action would depend on the specific application of “tert-butyl (3R)-3-(2-aminoethyl)pyrrolidine-1-carboxylate”. In general, the tert-butyl group is known for its unique reactivity pattern, which could influence the mechanism of action .

Future Directions

The future directions for research on “tert-butyl (3R)-3-(2-aminoethyl)pyrrolidine-1-carboxylate” would depend on the current state of research and the potential applications of the compound. The tert-butyl group has potential applications in biocatalytic processes , which could be an area of future research.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (3R)-3-(2-aminoethyl)pyrrolidine-1-carboxylate involves the protection of the amine group, followed by the addition of the pyrrolidine ring and the tert-butyl ester group. The final step involves the deprotection of the amine group.", "Starting Materials": [ "L-alanine", "2-aminoethanol", "tert-butyl bromoacetate", "sodium hydride", "pyrrolidine" ], "Reaction": [ "Protection of the amine group of L-alanine using tert-butyloxycarbonyl (BOC) group in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP)", "Addition of 2-aminoethanol to the BOC-protected L-alanine in the presence of DCC and DMAP to form BOC-protected (2S)-2-amino-3-(tert-butoxycarbonylamino)propanoic acid", "Deprotection of the BOC group using trifluoroacetic acid (TFA) to obtain (2S)-2-amino-3-hydroxypropanoic acid", "Addition of pyrrolidine to (2S)-2-amino-3-hydroxypropanoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to form (3R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylic acid", "Protection of the carboxylic acid group using tert-butyl chloroformate (TBSCl) in the presence of triethylamine (TEA) to form tert-butyl (3R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate", "Addition of sodium hydride (NaH) to tert-butyl (3R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate in the presence of 2-bromoethanol to form tert-butyl (3R)-3-(2-(2-hydroxyethoxy)ethyl)pyrrolidine-1-carboxylate", "Deprotection of the amine group using TFA to obtain tert-butyl (3R)-3-(2-aminoethyl)pyrrolidine-1-carboxylate" ] }

CAS RN

1420537-04-7

Product Name

tert-butyl (3R)-3-(2-aminoethyl)pyrrolidine-1-carboxylate

Molecular Formula

C11H22N2O2

Molecular Weight

214.3

Purity

95

Origin of Product

United States

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